molecular formula C10H18O B1223989 (+)-trans-Rose oxide CAS No. 5258-10-6

(+)-trans-Rose oxide

Cat. No. B1223989
CAS RN: 5258-10-6
M. Wt: 154.25 g/mol
InChI Key: CZCBTSFUTPZVKJ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-rose oxide is a rose oxide in which both of the stereocentres have S configuration. It is also known as (+)-trans-rose oxide. It is an enantiomer of a (2R,4R)-rose oxide.

Scientific Research Applications

  • Synthesis and Applications in Perfumery:

    • Dwivedi et al. (2018) developed a novel, convenient, and cost-effective process for synthesizing rose-oxide stereoisomers from β-citronellol. This method offers an alternative to traditional rose oxide production and has potential applications in high-value perfumes (Dwivedi et al., 2018).
    • Ravelli et al. (2011) evaluated the environmental burdens of rose oxide synthesis, highlighting the advantages of photochemical alternatives in this process (Ravelli et al., 2011).
  • Biotechnological Production:

    • Pimentel et al. (2012) reported the biotransformation of citronellol into rose oxide using Pseudomonas spp. This method shows promise for the commercial production of rose oxide as a bioflavour (Pimentel et al., 2012).
    • Demyttenaere et al. (2004) explored the biotransformation of citronellol by fungi, resulting in the production of rose oxides, highlighting its potential in fragrance creation (Demyttenaere et al., 2004).
  • Nanotechnology Applications:

    • Haghighi and Tabrizi (2013) utilized rose water for the synthesis of reduced graphene oxide nanosheets, demonstrating its potential in sensor and biosensor fabrication (Haghighi & Tabrizi, 2013).
    • Fihri et al. (2012) synthesized unique rose-shaped nickel oxide nanostructures, showcasing their potential as nanocatalysts and in energy storage devices (Fihri et al., 2012).
  • Biomedical Research:

    • Maia et al. (2021) investigated the antidepressant activity of rose oxide, indicating its potential modulation of the serotonergic pathway (Maia et al., 2021).
    • Nonato et al. (2012) explored the anti-inflammatory properties of rose oxide, suggesting its effectiveness in reducing inflammation and leukocyte migration (Nonato et al., 2012).

properties

CAS RN

5258-10-6

Product Name

(+)-trans-Rose oxide

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2S,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m0/s1

InChI Key

CZCBTSFUTPZVKJ-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1CCO[C@@H](C1)C=C(C)C

SMILES

CC1CCOC(C1)C=C(C)C

Canonical SMILES

CC1CCOC(C1)C=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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